molecular formula C20H15ClN2O2 B185483 1-(4-Benzoylphenyl)-3-(4-chlorophenyl)urea CAS No. 102023-64-3

1-(4-Benzoylphenyl)-3-(4-chlorophenyl)urea

Cat. No. B185483
M. Wt: 350.8 g/mol
InChI Key: NXMOWWCYUYVYSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Benzoylphenyl)-3-(4-chlorophenyl)urea is a chemical compound with the following properties:



  • Molecular Formula : C~15~H~11~ClN~2~O~2~

  • Molecular Weight : 292.71 g/mol

  • Synonyms : Benzoylphenylchlorourea, N-(4-Chlorophenyl)-N’-benzoylurea



Synthesis Analysis

The synthesis of this compound involves the reaction between 4-chloroaniline and benzoyl isocyanate . The urea linkage forms through the condensation of the amine group of 4-chloroaniline with the isocyanate group of benzoyl isocyanate.



Molecular Structure Analysis

The molecular structure of 1-(4-Benzoylphenyl)-3-(4-chlorophenyl)urea consists of a urea backbone with a benzoyl group attached to one nitrogen atom and a 4-chlorophenyl group attached to the other nitrogen atom. The arrangement of atoms and bonds can be visualized as follows:


      Cl
|
O=C--N--C6H5
|
C6H5


Chemical Reactions Analysis


  • Hydrolysis : The compound can undergo hydrolysis in aqueous conditions, breaking the urea bond and yielding the corresponding amine and benzoic acid.

  • Arylation Reactions : The benzoyl group provides an aryl functionality, making it amenable to various arylation reactions.

  • Reduction : Reduction of the carbonyl group can lead to the formation of the corresponding alcohol.



Physical And Chemical Properties Analysis


  • Melting Point : Approximately 216-219°C (literature value).

  • Solubility : Soluble in organic solvents (e.g., acetone, chloroform) but sparingly soluble in water.

  • Appearance : Crystalline solid.


Safety And Hazards

1-(4-Benzoylphenyl)-3-(4-chlorophenyl)urea should be handled with care due to its potential toxicity. It is essential to follow proper laboratory safety protocols when working with this compound.


Future Directions

Future research could explore the following:



  • Biological Activity : Investigate its effects on specific cancer cell lines.

  • Structural Modifications : Design analogs with improved pharmacological properties.

  • Drug Delivery : Explore formulations for targeted drug delivery.


properties

IUPAC Name

1-(4-benzoylphenyl)-3-(4-chlorophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O2/c21-16-8-12-18(13-9-16)23-20(25)22-17-10-6-15(7-11-17)19(24)14-4-2-1-3-5-14/h1-13H,(H2,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXMOWWCYUYVYSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30359730
Record name 1-(4-benzoylphenyl)-3-(4-chlorophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Benzoylphenyl)-3-(4-chlorophenyl)urea

CAS RN

102023-64-3
Record name 1-(4-benzoylphenyl)-3-(4-chlorophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-BENZOYLPHENYL)-3-(4-CHLOROPHENYL)UREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.